ABT-199 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ABT-199 hydrochloride, also known as venetoclax, is a highly potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. This compound is primarily used in the treatment of hematological malignancies, such as chronic lymphocytic leukemia and acute myeloid leukemia. By targeting the BCL-2 protein, this compound induces apoptosis in cancer cells, thereby inhibiting tumor growth .
准备方法
The synthesis of ABT-199 hydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the preparation of crystalline ABT-199 nanosuspensions stabilized by sodium deoxycholate and copovidone, followed by wet ball milling . Industrial production methods often involve vacuum drum drying or spray drying to transform the nanosuspensions into redispersible drug products .
化学反应分析
ABT-199 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include doxorubicin, l-asparaginase, and dexamethasone . The major products formed from these reactions are typically related to the inhibition of the BCL-2 protein, leading to apoptosis in cancer cells .
科学研究应用
ABT-199 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of apoptosis and the role of BCL-2 in cancer cell survival . In biology, it is employed to investigate the interactions between proapoptotic and prosurvival proteins . In medicine, this compound is used as a therapeutic agent for treating hematological malignancies, such as chronic lymphocytic leukemia and acute myeloid leukemia .
作用机制
The mechanism of action of ABT-199 hydrochloride involves the selective inhibition of the BCL-2 protein, which is a key regulator of apoptosis. By binding to the BCL-2 protein, this compound disrupts its interaction with proapoptotic proteins, such as BCL-2-associated X protein and BCL-2 antagonist/killer 1 . This disruption shifts the balance towards apoptosis, leading to the death of cancer cells . The molecular targets and pathways involved in this process include the intrinsic apoptotic pathway and the regulation of BCL-2 family proteins .
相似化合物的比较
ABT-199 hydrochloride is unique in its high selectivity and potency as a BCL-2 inhibitor. Similar compounds include navitoclax, which inhibits both BCL-2 and BCL-2-like 1 (BCL-XL) proteins . navitoclax is associated with on-target thrombocytopenia, limiting its efficacy . Other similar compounds include triptolide, which, when combined with this compound, shows enhanced efficacy against acute myeloid leukemia by modulating BCL-2 family proteins . The uniqueness of this compound lies in its ability to selectively inhibit BCL-2 while sparing platelets, making it a promising therapeutic agent for hematological malignancies .
属性
分子式 |
C45H51Cl2N7O7S |
---|---|
分子量 |
904.9 g/mol |
IUPAC 名称 |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide;hydrochloride |
InChI |
InChI=1S/C45H50ClN7O7S.ClH/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30;/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54);1H |
InChI 键 |
KZBWSKPPRSQXEI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。